Cyclohexanone, 2-(thioacetyl)-
CAS No.: 15578-82-2
Cat. No.: VC21055892
Molecular Formula: C8H12OS
Molecular Weight: 156.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15578-82-2 |
|---|---|
| Molecular Formula | C8H12OS |
| Molecular Weight | 156.25 g/mol |
| IUPAC Name | 1-(2-hydroxycyclohex-2-en-1-yl)ethanethione |
| Standard InChI | InChI=1S/C8H12OS/c1-6(10)7-4-2-3-5-8(7)9/h5,7,9H,2-4H2,1H3 |
| Standard InChI Key | APYYINKRGGMOSK-UHFFFAOYSA-N |
| SMILES | CC(=S)C1CCCC=C1O |
| Canonical SMILES | CC(=S)C1CCCC=C1O |
Introduction
Cyclohexanone, 2-(thioacetyl)- is a versatile organic compound featuring a cyclohexane ring with both ketone and thioester functionalities. Its molecular formula is C8H12OS, and it plays a significant role in organic synthesis due to its reactive groups . This article will delve into the properties, synthesis methods, applications, and research findings related to this compound.
Synthesis Methods
The synthesis of Cyclohexanone, 2-(thioacetyl)- typically involves the reaction of cyclohexanone with thioacetic acid or its derivatives. This method is efficient and yields good quantities of the desired product.
Synthesis Steps:
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Starting Materials: Cyclohexanone and thioacetic acid.
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Reaction Conditions: The reaction often requires mild conditions with appropriate catalysts or bases.
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Product Yield: Generally high yield depending on reaction conditions.
Applications in Organic Synthesis
Cyclohexanone, 2-(thioacetyl)- participates in various chemical reactions due to its reactive functional groups:
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Ketones can undergo nucleophilic addition reactions.
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Thioster Groups can participate in transesterification reactions or act as leaving groups.
These properties make it valuable for synthesizing complex organic molecules.
Example Reactions:
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Nucleophilic addition to form new carbon-carbon bonds.
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Transesterification reactions involving the thioster group.
Potential Areas of Application:
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Pharmaceutical Intermediates: Due to its versatility in forming complex molecules.
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Material Science: Possibly used for creating novel polymers or coatings through cross-linking reactions involving the thioster functionality.
Given the lack of detailed studies specifically targeting this compound's applications beyond general synthetic utility , further research could explore these areas more deeply.
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